

# Molecular structure and weight of 4-Chloro-2,6-dimethylphenol

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

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## An In-depth Technical Guide to 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **4-Chloro-2,6-dimethylphenol** (CAS No: 1123-63-3). The information is tailored for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

## Molecular Structure and Properties

**4-Chloro-2,6-dimethylphenol**, also known as 4-Chloro-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the hydroxyl group.

## Physicochemical Data

The key quantitative properties of **4-Chloro-2,6-dimethylphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	[1][2][3]
Molecular Weight	156.61 g/mol	[2][3][4]
CAS Number	1123-63-3	[1][4][5]
Appearance	White to pale pink or dark brown crystalline powder/needles	[5][6]
Melting Point	78 - 85 °C	[4][6]
Boiling Point	~218 - 242 °C at 760 mmHg	[4][7][8]
Density	~1.095 g/cm <sup>3</sup> (estimate)	[4][7]
Water Solubility	516.8 mg/L (at 25 °C)	[5][7]
LogP (Octanol/Water)	2.66	[2]
Topological Polar Surface Area	20.23 Å <sup>2</sup>	[2][5]

## Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **4-Chloro-2,6-dimethylphenol** are provided below. These protocols are based on established chemical principles and standard laboratory techniques.

### Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

The synthesis of **4-Chloro-2,6-dimethylphenol** is most commonly achieved through the electrophilic chlorination of 2,6-dimethylphenol. The ortho-positions are blocked by methyl groups, directing the chlorination primarily to the para-position.

#### Materials:

- 2,6-Dimethylphenol
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other inert solvent
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

**Procedure:**

- Reaction Setup: Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
- Chlorination: Add a solution of sulfonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution over 30-60 minutes while stirring. Maintain the temperature at 0 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **4-Chloro-2,6-dimethylphenol**.

## Analytical Characterization Protocols

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment should reveal a singlet for the two equivalent aromatic protons, a broad singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. The spectrum should show distinct signals for the four unique aromatic carbons, as well as a signal for the methyl carbons.

## 2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a gas-phase spectrum, the sample is heated under vacuum.
- Data Acquisition: Scan the sample over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Expected Peaks: The spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (typically  $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), C-H stretching bands ( $\sim 2850\text{-}3000\text{ cm}^{-1}$ ), aromatic C=C stretching bands ( $\sim 1450\text{-}1600\text{ cm}^{-1}$ ), and a C-Cl stretching band in the fingerprint region ( $\sim 1000\text{-}1100\text{ cm}^{-1}$ ). The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.<sup>[5]</sup>

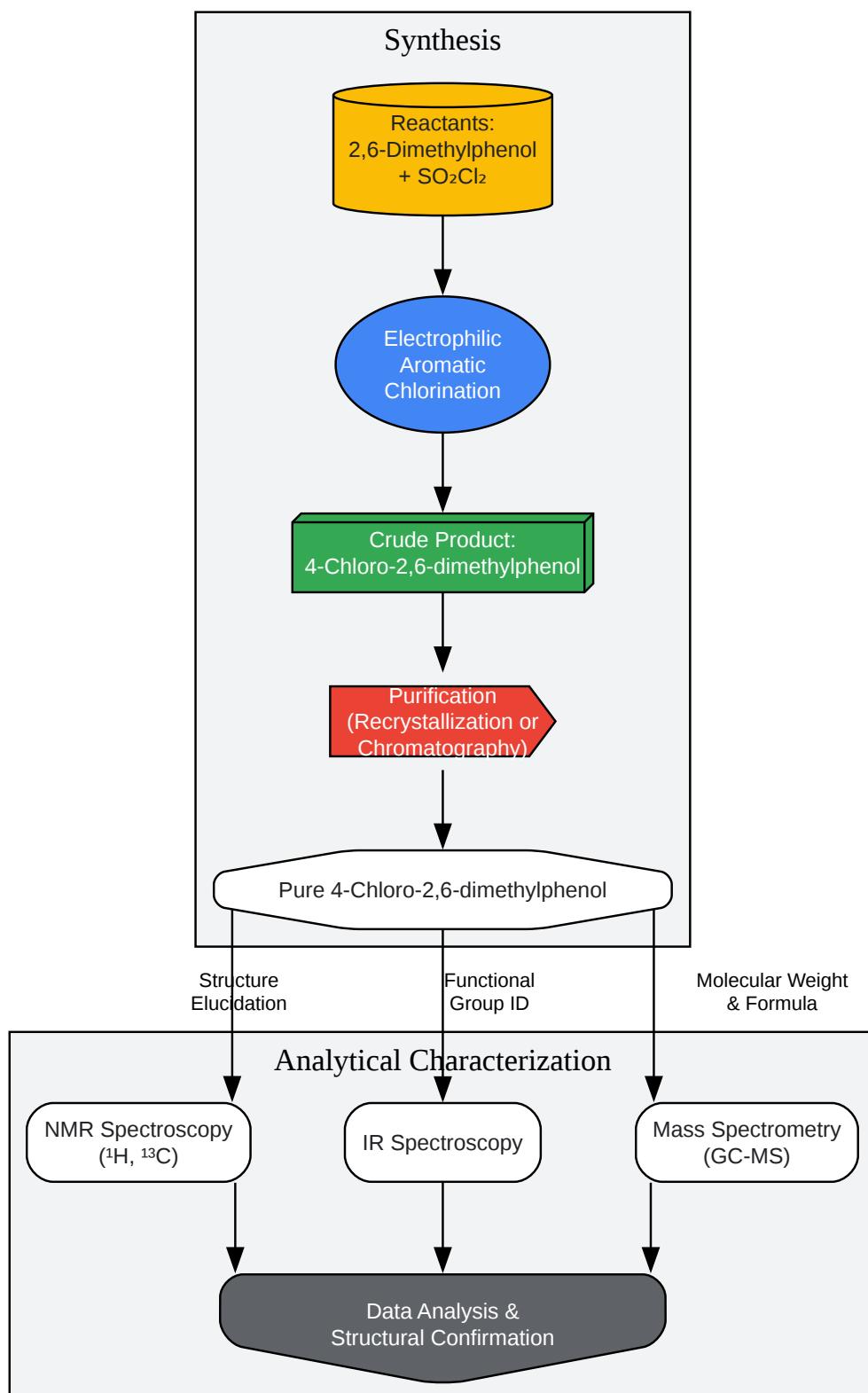
## 3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: The mass spectrum will show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[\[1\]](#) [\[9\]](#) The fragmentation pattern will correspond to the loss of methyl groups and other fragments from the parent molecule.

## Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of **4-Chloro-2,6-dimethylphenol** to its structural and purity verification using standard analytical techniques.

[Click to download full resolution via product page](#)**Synthesis and Analytical Workflow for 4-Chloro-2,6-dimethylphenol.**

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

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